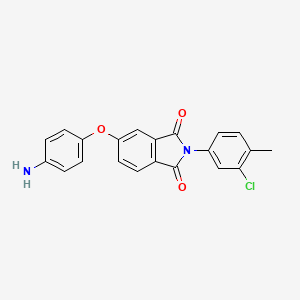
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. SU5416 is a synthetic compound that was developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Its ability to inhibit angiogenesis and tumor growth has made it a promising candidate for cancer therapy.
Mecanismo De Acción
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are involved in the regulation of angiogenesis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of other tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. In addition, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its specificity for VEGFR tyrosine kinase, its potent inhibitory activity, and its ability to inhibit angiogenesis. However, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has some limitations, such as its potential toxicity and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the research on 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of focus is the development of new analogs or derivatives of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione that have improved efficacy and fewer side effects. Another direction is the investigation of combination therapies that include 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other drugs that target different signaling pathways involved in angiogenesis and tumor growth. Finally, the use of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in clinical trials for the treatment of various types of cancer is an important future direction for research.
Métodos De Síntesis
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-aminophenol with 3-chloro-4-methylbenzoyl chloride to form 4-(3-chloro-4-methylphenyl)amino phenol. This intermediate is then reacted with phthalic anhydride to form 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase, which is involved in the signaling pathways that regulate angiogenesis.
Propiedades
IUPAC Name |
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-2-5-14(10-19(12)22)24-20(25)17-9-8-16(11-18(17)21(24)26)27-15-6-3-13(23)4-7-15/h2-11H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZFQQAJOSKEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

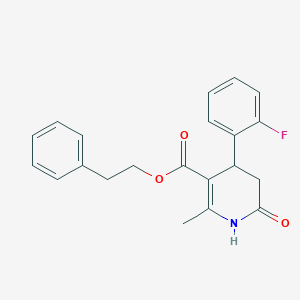
![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)
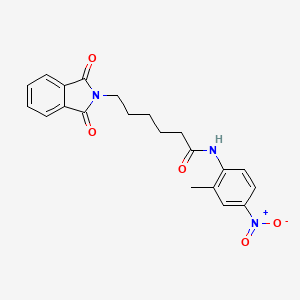


![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
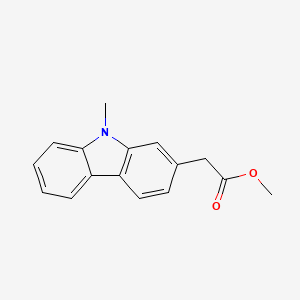
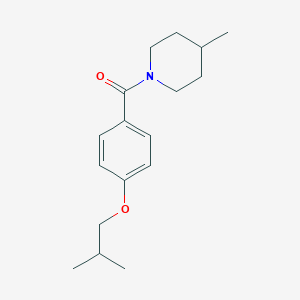
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)
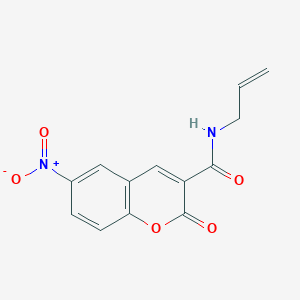

![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)